(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H20N2O2S. Detailed structural analysis would require more specific information or computational chemistry techniques.Scientific Research Applications
1. Reactivity in Chemical Synthesis
(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide and similar compounds have been explored for their reactivity in chemical synthesis. For example, β-dimethylaminovinyl sulfone, a related compound, displays unique reactivity as a dipolarophile in cycloadditions with nitrile oxides, leading to the formation of substituted isoxazoles (Pesa, Welch, & Boa, 2005).
2. Use in Fluorescent Molecular Probes
Compounds with structural similarities to this compound have been utilized in the development of fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, making them useful for creating ultrasensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
3. Potential in Medicinal Chemistry
Similar sulfonamide derivatives have been synthesized and evaluated for their potential medicinal applications. For instance, various benzenesulfonamide derivatives have shown promising in vitro antitumor activity against certain cancer cell lines (Fahim & Shalaby, 2019). Additionally, studies have investigated the tautomeric behavior of related sulfonamide compounds, which is crucial for understanding their pharmaceutical and biological activities (Erturk et al., 2016).
4. Anticancer and Antioxidant Effects
Benzene sulfonamide derivatives have been synthesized and tested for their anticancer effects against breast carcinoma cell lines. Molecular docking studies further provide insights into their mechanisms of action, highlighting their relevance in cancer research (Mohamed et al., 2022).
5. Biological Activities of Sulfonamide Derivatives
Sulfonamide-derived ligands and their metal complexes have been studied for their biological activities, including antibacterial and antifungal properties. These studies reveal the potential of sulfonamide compounds in developing new antimicrobial agents (Chohan & Shad, 2011).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. It’s important to note that this product is not intended for human or veterinary use, but for research use only.
Future Directions
Properties
IUPAC Name |
(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-19(2)17-10-8-15(9-11-17)12-13-22(20,21)18-14-16-6-4-3-5-7-16/h3-13,18H,14H2,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADJTIQPOOGPNW-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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